molecular formula C20H16N2O3 B263274 benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate

benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate

Cat. No.: B263274
M. Wt: 332.4 g/mol
InChI Key: IHVVRBWDEHYIFG-UHFFFAOYSA-N
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Description

Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a pyridylcarbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(4-pyridylcarbonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The pyridylcarbonyl group plays a crucial role in the binding process, facilitating interactions with active sites of enzymes. Additionally, the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar structural features but lacking the pyridylcarbonyl group.

    Phenyl carbamate: Another related compound with a phenyl group instead of a benzyl group.

    N-Phenylcarbamates: A class of compounds with varying substituents on the phenyl ring.

Uniqueness

Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is unique due to the presence of the pyridylcarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate

InChI

InChI=1S/C20H16N2O3/c23-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-20(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,24)

InChI Key

IHVVRBWDEHYIFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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